molecular formula C6H13NO B1487816 4,4-Dimethylpyrrolidin-3-ol CAS No. 1186299-11-5

4,4-Dimethylpyrrolidin-3-ol

Cat. No.: B1487816
CAS No.: 1186299-11-5
M. Wt: 115.17 g/mol
InChI Key: CUVTUAIJKLXTRO-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Biological Activity

4,4-Dimethylpyrrolidin-3-ol is a heterocyclic organic compound characterized by a pyrrolidine ring with two methyl groups at the fourth carbon and a hydroxyl group at the third position. Its molecular formula is C6_{6}H13_{13}NO, and it has a molecular weight of approximately 115.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in various biochemical interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC6_{6}H13_{13}NO
Molecular Weight115.17 g/mol
Functional GroupsHydroxyl, Methyl
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities. Key findings include:

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9) :
    • CDK9 plays a crucial role in regulating gene expression and is implicated in cancer progression. Compounds derived from this compound have shown potential as CDK9 inhibitors, suggesting their application in cancer therapy .
  • Neuroprotective Effects :
    • Similar compounds have been studied for their neuroprotective properties. They may act as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), which is critical in Alzheimer's disease pathology .
  • Antibacterial Activity :
    • Research has indicated that derivatives of this compound may exhibit antibacterial properties against multidrug-resistant strains of bacteria. For instance, studies on structurally similar compounds have demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on CDK9 Inhibition :
    A recent investigation focused on the synthesis of derivatives that inhibit CDK9. These derivatives were tested for their efficacy in vitro, showing promising results with IC50 values indicating effective inhibition .
  • Neuroprotective Mechanism :
    A study evaluated the neuroprotective effects of compounds related to this compound in animal models of Alzheimer's disease. Results indicated a reduction in AChE activity and improvement in cognitive function .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Enzyme Interaction :
    • The compound's hydroxyl group allows it to form hydrogen bonds with active sites on target enzymes, influencing their activity.
  • Cell Signaling Modulation :
    • By inhibiting key kinases like CDK9, the compound can alter cell signaling pathways related to proliferation and survival.
  • Receptor Binding :
    • Preliminary data suggest that it may interact with neurotransmitter receptors, influencing cholinergic signaling pathways .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4,4-Dimethylpyrrolidin-3-ol serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of complex compounds.

Building Block for Complex Molecules
The compound is utilized as a building block in the development of new materials with specific properties, such as conductivity and fluorescence. It is particularly valuable in synthesizing nitrogen-containing heterocycles, which are prevalent in many bioactive natural products .

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activities. Studies show that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways, thus offering a potential therapeutic avenue .

Medicinal Chemistry

Drug Discovery and Development
In medicinal chemistry, this compound is explored as a scaffold for designing novel therapeutic agents. Its ability to modulate enzyme activity and receptor interactions makes it a promising candidate for drug development.

Case Study: LsrK Kinase Inhibition
A notable study focused on the compound's role as a ligand for LsrK kinase, a target for antimicrobial drug discovery. The research demonstrated that derivatives of this compound could effectively inhibit LsrK activity, thereby reducing biofilm formation by pathogenic bacteria such as Staphylococcus spp. . This finding underscores its potential application in treating bacterial infections.

Data Table: Summary of Applications

Application Area Description Example Studies
Chemical SynthesisIntermediate for synthesizing bioactive molecules and pharmaceuticals,
Antimicrobial ActivityExhibits inhibition against various bacterial strains ,
Anticancer ActivityPotential in targeting cancer cell proliferation and survival pathways ,
Drug DiscoveryScaffold for designing novel therapeutic agents,
LsrK Kinase InhibitionEffective inhibitor of LsrK kinase with implications for antimicrobial therapy ,

Properties

IUPAC Name

4,4-dimethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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